N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Overview
Description
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound that features a benzoxazole ring fused with a fluorophenyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
The final step involves the coupling of the benzoxazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amine results in N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-aminobenzamide.
Substitution: Replacement of the fluorine atom with a nucleophile results in various substituted derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide exerts its effects is primarily through its interaction with biological macromolecules. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The nitrobenzamide moiety can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can induce cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Uniqueness
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and increase its metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-14-3-1-2-13(10-14)20-23-17-11-15(6-9-18(17)28-20)22-19(25)12-4-7-16(8-5-12)24(26)27/h1-11H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWGHBUPZDVYIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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